molecular formula C17H14ClFN4O B2446666 2-chloro-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448137-66-3

2-chloro-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2446666
CAS No.: 1448137-66-3
M. Wt: 344.77
InChI Key: HHJPNELSXSTAOK-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H14ClFN4O and its molecular weight is 344.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research into the chemical compound 2-chloro-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide has primarily focused on its synthesis and potential biological applications. Studies have explored its utility as a precursor in creating various biologically active molecules, showcasing its versatility in medicinal chemistry.

One study highlighted the synthesis of fluorinated pyrazoles with additional functional groups, emphasizing their importance as building blocks in medicinal chemistry due to their potential for further functionalization (Surmont et al., 2011)[https://consensus.app/papers/synthesis-3amino4fluoropyrazoles-surmont/8b0a1e5b40825423998af0301d3d7236/?utm_source=chatgpt]. These fluorinated pyrazoles, bearing resemblance to the structure of the given compound, serve crucial roles in the development of new therapeutic agents.

Potential in Imaging and Diagnostics

Another significant area of application is in the development of imaging agents for diagnostic purposes. For instance, compounds structurally related to this compound have been evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), with potential implications in neurodegenerative disorder imaging using positron emission tomography (PET) (Fookes et al., 2008)[https://consensus.app/papers/synthesis-evaluation-substituted-fookes/50c514e803cd5cafafbc70a2556fc9a0/?utm_source=chatgpt].

Antituberculosis Activity

The compound's derivatives have also been investigated for their biological activities, such as tuberculostatic properties. One study focused on pyrazine derivatives, including compounds with structural elements similar to this compound, revealing potential tuberculostatic activity against Mycobacterium tuberculosis, indicating its relevance in developing new antituberculosis drugs (Foks et al., 2005)[https://consensus.app/papers/studies-pyrazine-derivatives-xliv-synthesis-foks/33ceb55d7dbb5613b0095cd6441e915f/?utm_source=chatgpt].

Fluorescence and Optical Properties

The compound and its related structures have also been explored for their photophysical properties, such as fluorescence. Studies on benzamide derivatives with pyridine, pyridazine, and pyrazine moieties have demonstrated novel blue fluorescence, which could be leveraged in biological and organic material applications (Yamaji et al., 2017)[https://consensus.app/papers/blue-fluorescence-complexes-nobenzamide-ligands-yamaji/4b470c1bc48956e0aa2afebb9bed5cc4/?utm_source=chatgpt].

Mechanism of Action

Target of Action

The primary target of the compound “2-chloro-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide” is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .

Mode of Action

It is known that the compound exhibits significant anti-tubercular activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Biochemical Pathways

It is known that the compound is part of a series of novel substituted-n-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed for their anti-tubercular activity .

Result of Action

The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . Moreover, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that the compounds are non-toxic to human cells .

Action Environment

It is known that the development of drug resistance in mycobacterium tuberculosis, particularly multi-drug resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb), is a significant challenge in the treatment of tb . This suggests that the compound’s efficacy may be influenced by the presence of drug-resistant strains of the bacterium.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O/c18-13-2-1-3-14(19)16(13)17(24)21-9-11-23-10-6-15(22-23)12-4-7-20-8-5-12/h1-8,10H,9,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJPNELSXSTAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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